molecular formula C9H12N2O3 B2541093 4-Isobutoxypyrimidine-2-carboxylic acid CAS No. 1374414-18-2; 1555763-98-8

4-Isobutoxypyrimidine-2-carboxylic acid

Cat. No.: B2541093
CAS No.: 1374414-18-2; 1555763-98-8
M. Wt: 196.206
InChI Key: OOYQFPKQYWPQLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isobutoxypyrimidine-2-carboxylic acid is a pyrimidine derivative featuring an isobutoxy group (-OCH₂CH(CH₃)₂) at position 4 and a carboxylic acid (-COOH) group at position 2 of the heterocyclic ring. Pyrimidine derivatives are widely studied for their roles as intermediates in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and antiviral agents . Notably, this compound is listed as discontinued by CymitQuimica, limiting its current accessibility for research .

Properties

IUPAC Name

4-(2-methylpropoxy)pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-6(2)5-14-7-3-4-10-8(11-7)9(12)13/h3-4,6H,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYQFPKQYWPQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC(=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Position and Functional Group Diversity

  • Ether vs. Thioether/Amino Groups: While this compound contains an ether group, derivatives like 4-(Isobutylamino)-2-(methylthio)pyrimidine-5-carboxylic acid incorporate amine and thioether moieties. These groups alter polarity and hydrogen-bonding capacity, impacting solubility and target binding .
  • Carboxylic Acid Positioning : Shifting the carboxylic acid from position 2 (as in the target compound) to position 5 (e.g., 2-methyl-4-isopropylpyrimidine-5-carboxylic acid) may influence steric hindrance and acidity, affecting reactivity in coupling reactions .

Molecular Weight and Lipophilicity

  • The branched isobutoxy group in this compound increases molecular weight (196.20 g/mol) compared to linear alkoxy analogs like 4-Ethoxypyrimidine-2-carboxylic acid (168.15 g/mol).

Commercial Availability

  • This compound and 4-Ethoxypyrimidine-2-carboxylic acid are discontinued, whereas derivatives with alkyl or mixed functional groups (e.g., 4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid) remain available. This suggests a shift in research focus toward compounds with modular substituents for tailored applications .

Research Implications and Limitations

  • Synthetic Utility : The discontinuation of this compound highlights the need for alternative routes to synthesize pyrimidine intermediates with similar steric and electronic profiles.
  • Data Gaps : Detailed physicochemical data (e.g., melting points, solubility) and biological activity studies are absent in the provided evidence, limiting mechanistic comparisons. Further experimental characterization is required to evaluate structure-activity relationships.

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